1-(4-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(4-chlorophenyl)urea
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Overview
Description
1-(4-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(4-chlorophenyl)urea is a complex organic compound that features a combination of thiazole, piperazine, and urea functional groups. Compounds with such structures are often investigated for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(4-chlorophenyl)urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting from a suitable thioamide and α-haloketone under acidic or basic conditions.
Attachment of the Piperazine Moiety: Reacting the thiazole intermediate with 4-benzylpiperazine in the presence of a coupling agent.
Urea Formation: Finally, the compound is treated with 4-chlorophenyl isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(4-chlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: Potentially forming sulfoxides or sulfones.
Reduction: Reducing agents could target the thiazole ring or the urea moiety.
Substitution: Halogenation or alkylation reactions could modify the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide, alkylating agents like methyl iodide.
Major Products
The major products would depend on the specific reaction conditions but could include oxidized thiazole derivatives, reduced urea analogs, or substituted aromatic compounds.
Scientific Research Applications
1-(4-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(4-chlorophenyl)urea may have several scientific research applications:
Chemistry: As a building block for more complex molecules.
Biology: Investigated for potential antimicrobial or anticancer activities.
Medicine: Potential therapeutic applications based on its biological activity.
Industry: Could be used in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action for compounds like 1-(4-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(4-chlorophenyl)urea often involves interaction with specific molecular targets such as enzymes or receptors. The thiazole ring might interact with biological macromolecules, while the piperazine moiety could enhance binding affinity. The exact pathways would depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
1-(4-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(4-methylphenyl)urea: Similar structure with a methyl group instead of a chlorine atom.
1-(4-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(4-fluorophenyl)urea: Fluorine substituent instead of chlorine.
1-(4-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(4-bromophenyl)urea: Bromine substituent instead of chlorine.
Uniqueness
The presence of the chlorine atom in 1-(4-(2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)thiazol-2-yl)-3-(4-chlorophenyl)urea might confer unique electronic properties, affecting its reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1-[4-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]-3-(4-chlorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5O2S/c24-18-6-8-19(9-7-18)25-22(31)27-23-26-20(16-32-23)14-21(30)29-12-10-28(11-13-29)15-17-4-2-1-3-5-17/h1-9,16H,10-15H2,(H2,25,26,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPZXLOEOXIGGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CC3=CSC(=N3)NC(=O)NC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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